REACTION_CXSMILES
|
O[C:2]1[N:7]=[CH:6][N:5]=C(C(O)=O)[CH:3]=1.P(Cl)(Cl)(Cl)(Cl)Cl.P(Cl)(Cl)([Cl:19])=O.[C:22](Cl)(=O)[C:23]([Cl:25])=[O:24]>ClCCl.CN(C=O)C>[Cl:19][C:2]1[N:7]=[CH:6][N:5]=[C:22]([C:23]([Cl:25])=[O:24])[CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=NC=N1)C(=O)O
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.9 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
DISTILLATION
|
Details
|
The excess phosphorus oxychloride was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped three times with toluene
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid product obtained
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=N1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |